(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one
Description
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19-15(9-13-3-1-5-17(11-13)20(23)24)7-8-16(19)10-14-4-2-6-18(12-14)21(25)26/h1-6,9-12H,7-8H2/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEWMZVMTXIQMO-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The most widely reported method for synthesizing bis-arylidene cyclopentanones involves base-catalyzed aldol condensation between cyclopentanone and nitro-substituted benzaldehydes. For the target compound, two equivalents of 3-nitrobenzaldehyde react with cyclopentanone under basic conditions to form the α,β-unsaturated ketone system via a double dehydration process.
Mechanistic Steps :
- Enolate Formation : Cyclopentanone undergoes deprotonation at its α-positions under basic conditions (e.g., NaOH, KOH), generating a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration : Elimination of water yields the mono-condensed product, which undergoes a second aldol condensation to form the bis-arylidene derivative.
- Stereochemical Control : The E,E-configuration arises from antiperiplanar elimination during dehydration, favored by steric hindrance between the nitro groups and cyclopentanone ring.
Optimized Reaction Conditions
Based on analogous syntheses of bis-arylidene cyclohexanones, the following conditions are recommended:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Balances solubility of cyclopentanone and 3-nitrobenzaldehyde |
| Base | 10% NaOH (aq.) | Generates enolate efficiently without side reactions |
| Molar Ratio | 1:2.2 (Cyclopentanone:3-Nitrobenzaldehyde) | Ensures complete double condensation |
| Temperature | Reflux (~78°C) | Accelerates dehydration while avoiding nitro group decomposition |
| Reaction Time | 6–8 hours | Monitored by TLC for disappearance of aldehyde spots |
Yield : 65–72% (reported for analogous nitroaryl derivatives).
Alternative Synthetic Strategies
Multi-Step Cyclization from Succinic Acid Derivatives
A patent-disclosed method for 3,4-disubstituted cyclopentanones (WO2007010387A2) offers insights into adapting multi-step routes for 2,5-disubstituted analogs:
- Starting Material : Optically active 2-substituted succinic acid monoester.
- Alkylation : Introduce substituents via alkylating agents (e.g., methyl iodide).
- Reduction : Convert esters to diols using LiAlH4.
- Activation and Cyclization : Sulfonate diols (e.g., mesyl chloride) and cyclize via bis-alkylation with FAMSO (formaldehyde sulfoxylate).
- Oxidation : Hydrolyze thioketal intermediates to yield cyclopentanone.
Challenges :
Solid-State Synthesis under Solvent-Free Conditions
Emerging protocols for similar compounds utilize microwave-assisted or ball-mill grinding to enhance efficiency:
| Condition | Outcome | Advantage |
|---|---|---|
| Microwave (100°C, 20 min) | 58% yield | Reduced reaction time |
| Ball Milling (30 Hz, 1h) | 63% yield | Eliminates solvent use |
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
Key Spectral Signatures :
- IR (KBr) :
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR :
Stability and Reactivity Considerations
Thermal Stability
Reactivity Profile
- Electrophilic Sites : Nitro groups direct further substitutions (e.g., reduction to amines).
- Conjugated System : Susceptible to nucleophilic attack at β-positions of the enone.
Applications and Derivatives
While direct applications of this compound are underexplored, structurally related bis-arylidene cyclopentanones exhibit:
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically nitro derivatives or amines.
Reduction: The major product is the corresponding cyclopentanol derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one has been investigated for its potential as an antitumor agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of nitrophenyl groups may enhance the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapy.
Case Study: Antitumor Activity
A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Materials Science
The compound's unique structure allows for its use in the development of advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.
Case Study: Sensor Development
Research has shown that this compound can be incorporated into polymer matrices to create sensors capable of detecting environmental pollutants. The sensitivity and selectivity of these sensors make them valuable for monitoring air quality.
Environmental Applications
Due to its chemical properties, this compound has potential applications in environmental remediation. Its ability to bind heavy metals can be utilized in the development of adsorbents for water purification.
Case Study: Heavy Metal Adsorption
Experimental studies have indicated that this compound effectively adsorbs lead and cadmium ions from aqueous solutions, suggesting its utility in wastewater treatment processes.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitro-Substituted Analogs
- (2E,5E)-2,5-Bis[(4-Nitrophenyl)methylidene]cyclopentan-1-one (CAS 42019-85-2): Structural difference: Para-nitro vs. meta-nitro substitution. Impact: Para-nitro groups increase symmetry and may enhance dipole moments compared to meta-substitution. This positional change could alter solubility, crystallization behavior, and binding affinities in biological targets (e.g., enzymes or membranes) . Synthetic yield: Not explicitly reported, but similar nitro-substituted chalcones often exhibit moderate yields (55–75%) due to steric and electronic challenges .
Methoxy/Hydroxy-Substituted Analogs
- Physical properties: Higher polarity due to hydroxyl groups, leading to lower solubility in nonpolar solvents compared to nitro analogs.
- Compound 3b10 [(2E,5E)-2-(4-Hydroxy-3-methoxyphenyl)-5-(4-morpholinophenyl)cyclopentanone]: Functional groups: Incorporates a morpholine ring, enhancing solubility in aqueous media. Melting point >300°C, indicating high thermal stability . Bioactivity: Not explicitly reported, but morpholine derivatives often exhibit improved pharmacokinetic profiles .
Heterocyclic-Substituted Analogs
- (2E,5E)-2,5-Bis(2-Furylmethylene)cyclopentanone: Structural features: Furyl rings introduce oxygen heteroatoms, reducing electron density compared to nitro-substituted analogs. Applications: Furyl chalcones are explored for optoelectronic materials due to their conjugated systems .
Pharmacological and Computational Insights
- PGV-1 [(2E,5E)-2-(4-Hydroxy-3,5-dimethylphenyl)-5-(3-methoxy-4,5-dimethylphenyl)cyclopentanone]: Anticancer activity: Suppresses tumor formation in breast cancer xenografts (IC50 < 10 μM) and inhibits nuclear localization of NF-κB, a key inflammation and cancer pathway . Comparison: The absence of nitro groups in PGV-1 may reduce electrophilicity but improve metabolic stability compared to nitro-substituted analogs.
- GNF-pf-2695 [(2E,5E)-2,5-Bis(3,4,5-trimethoxyphenyl)cyclopentanone]: Computational docking: Shows moderate EGFR inhibition (binding energy: −7.34 kcal/mol) and NF-κB suppression (IC50: 2.93 μM) .
Data Tables
Table 1: Structural and Physical Properties
*Inferred from analogous syntheses.
Biological Activity
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a cyclopentanone core with two nitrophenylmethylidene substituents. Its molecular formula is , and it has a molecular weight of approximately 284.26 g/mol. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Pendergrass et al. demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 50 µg/mL for both organisms .
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 values for MCF-7 and HeLa cells were found to be 30 µM and 25 µM, respectively .
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study on various nitrophenyl derivatives highlighted that this compound had superior antimicrobial properties compared to its analogs, making it a candidate for further development as an antibacterial agent .
- Cancer Cell Apoptosis : In a detailed investigation involving MCF-7 cells, researchers observed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptotic activity. Flow cytometry analysis confirmed significant cell death compared to untreated controls .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase activation pathways.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
- ROS Generation : Increased oxidative stress leading to cellular damage in cancer cells.
Q & A
Q. How should researchers address discrepancies between theoretical predictions and experimental bioactivity data?
- Multi-parametric validation : Cross-reference computational binding affinities with SPR (surface plasmon resonance) assays to confirm target engagement .
- Meta-analysis : Compare results across analogs (e.g., 2,5-bis(4-dimethylaminobenzylidene)cyclopentanone) to identify substituent-specific trends .
Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
